4-Chloro-7-fluoroquinazolin-6-amine
Description
The Quinazoline (B50416) Nucleus as a Privileged Scaffold in Contemporary Drug Discovery
The quinazoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comnih.gov This designation is attributed to its ability to bind to a diverse range of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. mdpi.comnih.gov The structural versatility of the quinazoline core allows for modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.comnih.gov
The therapeutic importance of this scaffold is underscored by the number of clinically approved drugs that feature the quinazoline nucleus. These drugs are utilized in the treatment of various diseases, most notably cancer. Prominent examples include inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which play a crucial role in cell proliferation and are often dysregulated in tumors.
Table 1: Examples of FDA-Approved Quinazoline-Based Drugs
| Drug Name | Target | Therapeutic Use |
|---|---|---|
| Gefitinib (B1684475) | EGFR Kinase | Non-small cell lung cancer |
| Erlotinib | EGFR Kinase | Non-small cell lung cancer, pancreatic cancer |
| Lapatinib (B449) | EGFR & HER2 Kinase | HER2-positive breast cancer |
| Afatinib (B358) | EGFR & HER2 Kinase (irreversible) | Non-small cell lung cancer |
Beyond oncology, quinazoline derivatives have demonstrated a vast array of biological effects, including anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive activities, making the quinazoline scaffold a fertile ground for ongoing drug discovery efforts. nih.gov
Strategic Importance of Halogenation in Quinazoline-Based Therapeutics
Halogen atoms, particularly fluorine and chlorine, are not mere decorations on a molecular scaffold; they are strategically incorporated into drug candidates to modulate their properties in predictable and beneficial ways. In the context of the 4-Chloro-7-fluoroquinazolin-6-amine core, the specific placement of chlorine at the C-4 position and fluorine at the C-7 position is of significant medicinal chemistry interest.
Fluorine at C-7: The incorporation of fluorine into pharmaceuticals is a widely used strategy to enhance drug-like properties. A fluorine atom at the C-7 position of the quinazoline ring can offer several advantages:
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor, potentially forming favorable interactions with amino acid residues in the target protein's binding site, thereby increasing potency. researchgate.net
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (like the aromatic ring) can block this process, leading to a longer half-life and improved bioavailability. nih.govnih.gov
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the acidity or basicity of nearby functional groups, which can in turn affect solubility and cell permeability.
Chlorine at C-4: The chlorine atom at the C-4 position of the quinazoline ring serves a distinct but equally crucial role, primarily as a versatile synthetic handle. nih.gov The C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity allows for the chlorine atom to be readily displaced by a wide variety of nucleophiles, most commonly amines.
This feature is paramount in constructing libraries of 4-aminoquinazoline derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically introducing different amine-containing fragments at the C-4 position, medicinal chemists can explore the chemical space around the scaffold to optimize binding to the target enzyme, such as the ATP-binding pocket of a protein kinase. mdpi.comnih.gov This regioselective substitution is a cornerstone in the synthesis of numerous potent kinase inhibitors. researchgate.net
Contextualization of the this compound Core within Bioactive Quinazoline Derivatives
The compound this compound is best understood as a key intermediate or building block for the synthesis of more complex and highly functionalized quinazoline derivatives, particularly those designed as kinase inhibitors for cancer therapy. google.com Its structure is derived from the precursor 4-chloro-7-fluoro-6-nitroquinazoline (B50361) via the chemical reduction of the nitro group at the C-6 position to an amine group. google.comgoogle.com
The strategic value of the this compound scaffold lies in its possession of two distinct and orthogonally reactive sites for further chemical modification:
The C-4 Chlorine: As discussed, this position is the primary site for introducing the key pharmacophoric element that will anchor the molecule in the ATP-binding pocket of a target kinase. nih.gov This is typically achieved by reaction with a substituted aniline (B41778) or other amine.
The C-6 Amine: The newly introduced amino group at the C-6 position provides a secondary point for diversification. This site is often used to attach moieties that can either form additional interactions with the target protein or covalently bind to it, leading to irreversible inhibition. For example, the C-6 amine can be acylated with groups that act as Michael acceptors, a strategy employed in second-generation irreversible EGFR inhibitors like Afatinib.
Therefore, the this compound core is a valuable scaffold that provides the necessary chemical functionality to construct sophisticated, multi-substituted quinazoline-based therapeutics. It serves as a foundational element in the development of targeted therapies, particularly in the ongoing effort to create more potent and selective inhibitors of protein kinases implicated in cancer and other diseases. google.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFN3 |
|---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
4-chloro-7-fluoroquinazolin-6-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2 |
InChI Key |
ZJEWIJQIYIKEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 7 Fluoroquinazolin 6 Amine and Its Key Intermediates
Synthesis of Fundamental 7-Fluoroquinazoline (B90720) Precursors
The journey towards 4-Chloro-7-fluoroquinazolin-6-amine begins with the construction of the 7-fluoroquinazoline scaffold. This foundational step is critical as it establishes the core heterocyclic system upon which subsequent functionalizations will occur.
Cyclization and Derivatization of 2-Amino-4-fluorobenzoic Acid to 7-Fluoroquinazoline-2,4-diol
The synthesis of the quinazoline (B50416) ring system often commences with an appropriately substituted anthranilic acid derivative. In this case, 2-Amino-4-fluorobenzoic acid serves as the primary starting material. A common and effective method for the initial cyclization involves its reaction with urea (B33335). researchgate.net This reaction proceeds via a cyclization mechanism to form 7-fluoroquinazoline-2,4-diol, a key intermediate. researchgate.net This diol derivative provides a versatile platform for further modifications.
A representative procedure involves heating 2-amino-4-fluorobenzoic acid with urea, which upon cyclization, furnishes the desired 7-fluoroquinazoline-2,4-diol. This method is advantageous due to the ready availability and low cost of the starting materials.
Reaction Scheme: Synthesis of 7-Fluoroquinazoline-2,4-diol
Conversion to 7-Fluoroquinazolin-4-one Derivatives
The 7-fluoroquinazoline-2,4-diol can be further derivatized to yield 7-fluoroquinazolin-4-one compounds. One established route to a key intermediate, 7-fluoro-6-nitroquinazolin-4(3H)-one, involves the direct nitration of 7-fluoroquinazolin-4(3H)-one. nih.govresearchgate.netnih.gov This precursor, 7-fluoroquinazolin-4(3H)-one, can be synthesized from 2-amino-4-fluorobenzoic acid through alternative cyclization methods, for instance, by reaction with formamide (B127407) or other one-carbon sources.
The nitration step is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. nih.gov This electrophilic aromatic substitution introduces a nitro group at the C-6 position, a crucial step for the eventual installation of the amine functionality.
Reaction Data for Nitration of 7-Fluoroquinazolin-4(3H)-one
| Reactant | Reagents | Conditions | Product | Yield | Purity | Reference |
|---|
Introduction of Halogen and Amine Functionalities to Yield the this compound Core
With the 7-fluoroquinazoline core established, the subsequent steps focus on the precise introduction of the chloro and amino groups at the C-4 and C-6 positions, respectively.
Chlorination at C-4 Position
The hydroxyl group at the C-4 position of the quinazolinone ring can be converted to a chloro group, a more reactive leaving group for subsequent nucleophilic substitution reactions. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
For instance, 7-fluoro-6-nitroquinazolin-4(3H)-one can be chlorinated to produce 4-chloro-7-fluoro-6-nitroquinazoline (B50361). This reaction is often carried out by refluxing the quinazolinone with thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF).
Chlorination Reaction Details
| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | SOCl₂, cat. DMF | Reflux | 4-Chloro-7-fluoro-6-nitroquinazoline | Not specified | Not specified |
Strategic Introduction and Reduction of a Nitro Group at C-6 for Amine Formation
The amine functionality at the C-6 position is typically introduced by first nitrating the quinazoline ring and then reducing the resulting nitro group. As described in section 2.1.2, the nitration of 7-fluoroquinazolin-4(3H)-one yields 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.gov
The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Various reducing agents can be employed for this purpose, including tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This reduction step is the final key transformation to yield the desired 6-amino functionality. The reduction of 4-chloro-7-fluoro-6-nitroquinazoline would directly lead to this compound.
Optimization of Synthetic Routes and Reaction Conditions for Enhanced Yield and Purity
The efficiency and purity of the final product are paramount, especially in the context of pharmaceutical manufacturing. Research has focused on optimizing the synthetic route to this compound.
The optimization of reaction conditions, such as temperature, reaction time, and the choice of solvents and reagents, plays a crucial role in maximizing the yield and minimizing the formation of byproducts throughout the synthetic sequence. Careful control of these parameters is essential for achieving a high-purity final product suitable for its intended applications.
Medicinal Chemistry Approaches and Derivatization Strategies Utilizing the 4 Chloro 7 Fluoroquinazolin 6 Amine Scaffold
Rational Design of Quinazoline (B50416) Derivatives Based on the 4-Chloro-7-fluoroquinazolin-6-amine Core
The rational design of quinazoline derivatives originating from the this compound core is a cornerstone of modern drug discovery. This process involves a deep understanding of the target protein's three-dimensional structure and the specific molecular interactions that govern ligand binding. By leveraging this knowledge, medicinal chemists can strategically modify the quinazoline scaffold to enhance potency, selectivity, and pharmacokinetic properties.
A prevalent strategy in the rational design of these derivatives involves the creation of 4-anilinoquinazolines. These compounds have demonstrated significant potential as inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR). The quinazoline core itself can interact with the hinge region of the kinase domain, a critical component for its enzymatic activity.
The design process often begins with a hit compound, identified through screening, which can then be optimized. For instance, N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine was identified as an inhibitor of MERS-CoV infection. nih.gov This discovery spurred the synthesis of a series of 4-anilino-6-aminoquinazoline derivatives to explore the SAR and improve antiviral activity. nih.gov
Computational tools such as molecular docking and molecular dynamics simulations play a crucial role in the rational design process. nih.gov These methods allow for the visualization of how different substituents on the quinazoline core might interact with the amino acid residues in the target's binding site. This in silico analysis helps prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. For example, incorporating heterocyclic rings or a chloro group onto the quinazoline core can be explored virtually to assess their potential to enhance stacking and hydrophobic interactions within the enzyme's active site. nih.gov
Modifications at the C-4 Amino Position: Anilinoquinazoline (B1252766) Derivatives
The chlorine atom at the C-4 position of the this compound scaffold is a key reactive handle for introducing a diverse range of substituents, most notably anilino groups. The synthesis of 4-anilinoquinazoline (B1210976) derivatives is a well-established strategy in medicinal chemistry, leading to the development of potent enzyme inhibitors. nih.gov
The general synthetic route to these derivatives often involves the nucleophilic substitution of the C-4 chloro group with a substituted aniline (B41778). This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, at elevated temperatures. nih.gov The choice of the aniline substituent is critical and is guided by the SAR of the target.
For example, in the development of anti-MERS-CoV agents, various anilines were reacted with a 6-nitroquinazoline (B1619102) precursor. nih.gov The subsequent reduction of the nitro group to an amine provided the 6-aminoquinazoline, which could then be further modified. nih.gov This approach allows for the systematic exploration of how different substituents on the aniline ring affect biological activity. It was observed that while substituents like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl on the aniline ring reduced potency, a 4-trifluoromethyl group slightly improved it. nih.gov
The anilinoquinazoline scaffold is particularly prominent in the field of EGFR tyrosine kinase inhibitors. nih.gov Marketed anticancer drugs such as Gefitinib (B1684475), Lapatinib (B449), Erlotinib, and Afatinib (B358) are all based on this structural motif. nih.gov The anilino group plays a crucial role in binding to the ATP-binding site of the EGFR kinase domain, often forming key hydrogen bonds and hydrophobic interactions.
Structural Diversification at the C-6 Amine Position
The primary amine at the C-6 position of the this compound core offers a valuable site for structural diversification, allowing for the introduction of various side chains to modulate the compound's properties. This position is often targeted to enhance target engagement, improve solubility, and fine-tune pharmacokinetic parameters.
A common strategy for modifying the C-6 amine is through reductive amination. This reaction involves treating the 6-aminoquinazoline with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov This method allows for the facile introduction of a wide array of substituted benzyl (B1604629) groups and other functionalities.
In the optimization of anti-MERS-CoV inhibitors, the C-6 position was extensively explored after establishing the optimal substituent at the C-4 position. nih.gov Fixing the 4-(3-chloro-4-fluoroanilino) group, various benzylamines were introduced at the C-6 position. This led to the discovery that a 3-cyanobenzyl amine at this position resulted in a compound with high inhibitory effect and good in vivo pharmacokinetic properties. nih.gov
Impact of C-7 Fluorine Substitution on Derivative Design
The fluorine atom at the C-7 position of the quinazoline ring, while seemingly a subtle modification, can have a profound impact on the physicochemical and pharmacological properties of the resulting derivatives. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
Fluorine's high electronegativity can influence the electronic properties of the quinazoline ring system, potentially altering the pKa of nearby functional groups and modulating binding interactions. The C-F bond is also stronger than a C-H bond, which can block sites of metabolism and increase the compound's half-life in the body.
In the context of EGFR inhibitors, the substitution pattern on the quinazoline core, including the C-7 position, is crucial for activity. For example, quinazoline analogues with 7-alkoxyamine solubilizing groups have been shown to be potent irreversible inhibitors of the EGFR enzyme. researchgate.net While direct data on the specific impact of the C-7 fluorine in this compound is part of a broader understanding of fluorinated quinazolines, the presence of fluorine is a key design element. For instance, the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine highlights the use of a 7-fluoroquinazoline (B90720) precursor as an important intermediate for anticancer drugs. researchgate.net
Furthermore, the replacement of a chloro group with a fluorine atom at the C-7 position has been shown to affect the selectivity profile of PAK4 inhibitors. acs.org While a 7-chloro derivative displayed better potency, it suffered from reduced selectivity. Replacing the chloro group with fluorine at the analogous C-6 position retained strong affinity but with varied selectivity, demonstrating the nuanced role of halogen substitution in drug design. acs.org
Strategies for Introducing and Modifying Side Chains on the Quinazoline Core
The introduction and modification of side chains on the quinazoline core are essential strategies for optimizing the biological activity and drug-like properties of these derivatives. Beyond the primary points of diversification at the C-4 and C-6 positions, other positions on the quinazoline ring can also be functionalized to fine-tune the molecule's interaction with its biological target.
One common approach involves building the quinazoline ring from a pre-functionalized anthranilic acid derivative. This allows for the incorporation of various substituents on the benzene (B151609) portion of the quinazoline scaffold from the outset. For example, starting with 2-amino-4-fluoro benzoic acid allows for the synthesis of 7-fluoroquinazoline derivatives. researchgate.net
Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of side chains onto the quinazoline core. mdpi.com These methods can be used to form carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, and other functional groups.
In the context of quinazolinone derivatives, which are structurally related to quinazolines, the introduction of polar substituents like amino, hydroxyl, and amide groups at the 6-position has been shown to enhance binding affinity by increasing the potential for hydrogen bonding. nih.gov Conversely, hydrophobic substituents such as halogens or phenyl groups at the 7-position can improve interactions through hydrophobic effects and π-π stacking. nih.gov These principles of side chain modification are directly applicable to the design of derivatives from the this compound scaffold.
The following table provides examples of compounds and their reported activities, illustrating the impact of different derivatization strategies.
| Compound Name | Modification Strategy | Reported Activity |
| N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine | C-4 anilino and C-6 benzylamine (B48309) substitution | MERS-CoV inhibitor nih.gov |
| 4-anilino-6-aminoquinazoline derivatives | C-4 anilino substitution and C-6 amine modification | Anti-MERS-CoV activity nih.gov |
| 7-chloro-4-aminoquinazoline-2-carboxamide derivatives | C-6 chloro substitution and C-4 amino modification | Potent and selective PAK4 inhibitors acs.org |
| 7-fluoroquinazoline-2, 4-diol derivatives | C-7 fluorine substitution | Intermediates for EGFR inhibitors researchgate.net |
Structure Activity Relationship Sar Studies of 4 Chloro 7 Fluoroquinazolin 6 Amine Analogs
Elucidation of Key Pharmacophoric Elements Influencing Biological Activity
The biological activity of quinazoline (B50416) derivatives is deeply rooted in their core structure and the spatial arrangement of key pharmacophoric elements. The 4-aminoquinazoline framework is widely recognized as a privileged structure, crucial for the design of novel therapeutic agents. nih.govmdpi.com The nitrogen atom at position 1 and the amino group at C4 are fundamental features, often participating in essential hydrogen bond interactions with biological targets.
Systematic studies have identified several key positions on the quinazoline ring where substitutions can dramatically influence biological outcomes:
C4-Position : The development of a lipophilic character at the C4 position of the quinazoline ring is often desirable for enhancing inhibitory affinity. nih.gov An amino group at this position is a common feature in many active analogs, contributing to target binding. nih.gov
C6-Position : Substitutions at the C6 position, such as electron-rich groups, halogens, or a nitro group, have been shown to improve the potency of these compounds. nih.gov For instance, a nitro group at C6 combined with a phenyl ring at C8 has been associated with enhanced anti-cancer activity. nih.gov
C2 and N3-Positions : Substitutions at the C2 and N3 positions, including aryl and heteroaryl moieties, have been linked to improved analgesic and anti-inflammatory activities. nih.gov
The general pharmacophore model for many quinazoline-based inhibitors involves a heterocyclic core that anchors the molecule to the target, with various substituents modulating affinity and selectivity. For example, in the context of kinase inhibition, the quinazoline scaffold often mimics the adenine (B156593) ring of ATP, with the N1 atom acting as a hydrogen bond acceptor and the C4-amino group as a hydrogen bond donor.
Influence of Halogen Substituents on Biological Activity and Selectivity Profiles
Halogen atoms are pivotal in medicinal chemistry for their ability to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity through halogen bonding. nih.gov In the context of 4-Chloro-7-fluoroquinazolin-6-amine analogs, the nature and position of halogen substituents are critical determinants of biological activity and selectivity.
Research has demonstrated that the presence and type of halogen can significantly impact efficacy. For instance, in a series of 2-arylvinylquinolines, the substitution of a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity. nih.gov Similarly, studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives showed that substitution with halogen atoms on the benzene (B151609) ring could increase interactions with human serum albumin (HSA), with the binding affinity progressively enhancing with the increasing atomic number of the halogen. mdpi.comresearchgate.net
The position of the halogen on the quinazoline core is also a critical factor for selectivity. In a study on p21-activated kinase 4 (PAK4) inhibitors, the 6-chloro group was found to lie in a specific pocket, engaging in van der Waals interactions that contribute to selectivity. acs.org While replacing the 6-chloro group with fluorine (39) or bromine (40) retained strong PAK4 affinity, the selectivity was variably reduced. acs.org Moving the chloro group from the C6 to the C7 position (compound 38) resulted in better potency but suffered from reduced PAK4 selectivity. acs.org
Table 1: Effect of Halogen Substitution on PAK4 Inhibition
| Compound | Substitution | PAK4 Kᵢ (µM) | PAK1 Kᵢ (µM) | Selectivity (PAK1/PAK4) |
| 31 | 6-Chloro | 0.009 | 3.112 | 346-fold |
| 37 | 6-H (no halogen) | 0.017 | - | 63-fold |
| 38 | 7-Chloro | 0.006 | - | 57-fold |
| 39 | 6-Fluoro | - | - | 31-fold |
| 40 | 6-Bromo | - | - | 190-fold |
Data sourced from studies on PAK4 inhibitors. acs.org
These findings underscore the nuanced role of halogens, where their electronic properties and steric bulk must be carefully considered in relation to the specific topology of the target's binding site to achieve desired activity and selectivity profiles. nih.gov
Conformational and Substituent Effects of Amino Side Chains on Efficacy
The introduction of conformational constraints within the amino side chain is a recognized strategy in drug design to lock the molecule into a bioactive conformation and improve metabolic stability. lifechemicals.com For quinazoline analogs, the conformation of the amide side chain has been identified as being of critical importance to their activity. acs.org
Substituent effects on the amino side chain are profound. In the development of PAK4 inhibitors, a significant improvement in selectivity was achieved by incorporating a methyl group on a piperazine (B1678402) ring located at the C4-amino position. acs.org The chirality of this methyl group was a crucial element; the (R)-configuration led to excellent potency and selectivity, whereas the (S)-methyl substituent was not well-tolerated, suggesting that specific van der Waals interactions are at play. acs.org Further substitution of the piperazine ring with bulkier groups or additional methyl groups resulted in a significant decrease in activity, highlighting the sensitivity of the binding pocket to steric hindrance. acs.org
Table 2: Influence of Amino Side Chain Substituents on PAK4 Inhibition
| Compound | Side Chain Modification | PAK4 Kᵢ (µM) | PAK1 Kᵢ (µM) | Selectivity (PAK1/PAK4) |
| 25 | Cyclopropyl analog | 0.016 | 2.750 | 172-fold |
| 31 | (R)-methyl on piperazine | 0.009 | 3.112 | 346-fold |
| 32/33 | (S)-methyl on piperazine | - | - | Not tolerated |
| 36 | (R)-ethyl on piperazine | 0.006 | 0.368 | 61-fold |
Data sourced from studies on PAK4 inhibitors. acs.org
These results indicate that the amino side chain is not merely an anchor but a key component for fine-tuning the efficacy and selectivity of the molecule through precise conformational and substituent adjustments.
Regiospecificity of Substitutions and Their Functional Consequences on Target Interaction
The regiochemistry of substitutions on the quinazoline scaffold is a determining factor for biological function, as the placement of functional groups dictates the molecule's ability to interact with specific residues in a target's binding site. The synthesis of many biologically active 4-aminoquinazolines relies on the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4-dichloroquinazoline (B46505) precursors. nih.govmdpi.com
This reaction consistently demonstrates high regioselectivity for the C4 position when reacted with various amine nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.govmdpi.com This predictable reactivity is fundamental to the construction of diverse libraries of 4-aminoquinazoline derivatives for SAR studies. The preference for substitution at C4 over C2 is a well-documented phenomenon, allowing for the specific placement of the critical amino side chain. nih.govmdpi.com
The electronic character and steric effects of the substituents and the quinoline (B57606) ring itself control the regioselectivity of these modifications. mdpi.com This precise control over substitution patterns is essential for mapping the SAR and ultimately designing compounds with optimized interactions with their biological targets.
Molecular Target Identification and Mechanisms of Action for 4 Chloro 7 Fluoroquinazolin 6 Amine Derivatives
Inhibition of Protein Kinases
The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibitors, with numerous derivatives developed to target specific tyrosine and serine/threonine kinases involved in oncogenesis and other disease processes. researchgate.netnih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (e.g., Wild-type and Mutants)
The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. acs.org EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive uncontrolled cell proliferation in various cancers. Quinazoline (B50416) derivatives mimic the adenine (B156593) ring of ATP, binding to the ATP-binding pocket of the EGFR kinase domain. This interaction blocks the signal transduction cascade responsible for cell growth and division.
Modifications to the quinazoline core, particularly at the C-6 and C-7 positions, are crucial for potency and selectivity. acs.org For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized as potent EGFR inhibitors. nih.gov One standout compound from this series, Compound 7i, demonstrated significant inhibitory activity against the EGFR protein kinase. nih.gov Its efficacy was also confirmed in anti-proliferative assays against several human tumor cell lines, with results comparable or superior to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov
Structure-activity relationship (SAR) studies reveal that substituents on the aniline (B41778) ring at the 4-position also play a critical role. The presence of a 3-chloro-4-(3-fluorobenzyloxy) aniline moiety, for example, leads to high antiproliferative activity and potent inhibition of mutated kinases. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Citation |
| Compound 7i | EGFR | 17.32 | A549 (Lung) | 2.25 | nih.gov |
| HT-29 (Colon) | 1.72 | nih.gov | |||
| MCF-7 (Breast) | 2.81 | nih.gov | |||
| Gefitinib | EGFR | 25.42 | A549 (Lung) | 10.54 | nih.gov |
| HT-29 (Colon) | >50 | nih.gov | |||
| MCF-7 (Breast) | 12.83 | nih.gov | |||
| Erlotinib | EGFR | 33.25 | A549 (Lung) | 12.83 | nih.gov |
| HT-29 (Colon) | >50 | nih.gov | |||
| MCF-7 (Breast) | 15.62 | nih.gov |
Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition
The 4-anilinoquinazoline structure is also a versatile template for inhibiting Human Epidermal Growth Factor Receptor 2 (HER2), another member of the EGFR family crucial in certain breast cancers. acs.org This has led to the development of dual EGFR/HER2 inhibitors. Lapatinib (B449), a prominent example, is a 4-anilinoquinazoline derivative approved as a dual inhibitor, targeting the ATP binding sites of both EGFR and HER2. acs.org
SAR studies have shown that incorporating specific side chains at the C-6 and C-7 positions of the quinazoline ring can confer potent dual inhibitory activity. nih.govnih.gov For instance, the development of 6-salicyl-4-anilinoquinazoline derivatives has been explored to optimize dual EGFR/HER2 tyrosine kinase inhibition. nih.gov Research has also indicated that quinazolin-4(3H)-one derivatives can exhibit potent, type-I (ATP-competitive) inhibition against HER2. nih.gov
Aurora Kinase Inhibition (A and B)
Aurora kinases (A and B) are key serine/threonine kinases that regulate cell division, and their overexpression is linked to tumorigenesis. nih.govacs.org The quinazoline scaffold has been successfully utilized to create inhibitors of these kinases. Many aurora kinase inhibitors feature a quinazoline ring structure, demonstrating its utility beyond tyrosine kinases. nih.gov
AZD1152, a quinazoline-based compound, is a well-known inhibitor of Aurora B kinase. nih.govacs.org Its active metabolite, AZD1152-HQPA, selectively inhibits Aurora B, which plays a critical role in chromosome segregation. nih.gov Conversely, selective inhibition of Aurora A over Aurora B is an attractive strategy, as Aurora B inhibition has been linked to potential side effects like the formation of unstable polyploid cells. acs.org Researchers have designed novel quinazoline derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, to achieve selective Aurora A inhibition. acs.org Furthermore, novel quinazolin-4(3H)-one derivatives like BIQO-19 have been developed as potent Aurora A inhibitors for non-small cell lung cancer. nih.gov
Other Kinase Targets (e.g., FLT3, NEK4, PAK4, VEGFR2/KDR)
The adaptability of the quinazoline scaffold allows for its application in targeting a range of other protein kinases.
VEGFR2/KDR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Several series of 4-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov By replacing substituents on the aniline ring with phenyl urea (B33335) residues, researchers have created dual inhibitors of both EGFR and VEGFR2. nih.gov Vandetanib, an approved multi-targeted kinase inhibitor for thyroid cancer, is a quinazoline derivative that targets VEGFR-2. nih.gov A patent has also described quinazoline compounds capable of inhibiting VEGFR-2, among other kinases. google.com
PAK4: p21-activated kinase 4 (PAK4) is a serine/threonine kinase involved in cell motility, survival, and angiogenesis, and it is overexpressed in many cancers. benthamdirect.comlookchem.com A scaffold-hopping strategy from a triazine core led to the development of 2,4-diaminoquinazoline derivatives as potent PAK4 inhibitors. lookchem.comnih.gov Compound 9d from this series showed an IC₅₀ of 0.033 µM against PAK4. nih.gov Another series of 4-(3-1H-indazolyl)amino quinazoline derivatives also yielded highly potent PAK4 inhibitors, with compound 27j showing an IC₅₀ of 9 nM. nih.gov
| Compound | Target Kinase | IC₅₀ | Citation |
| SQ2 | VEGFR-2 | 0.014 µM | nih.gov |
| Compound 9d | PAK4 | 0.033 µM | nih.gov |
| Compound 27e | PAK4 | 10 nM | nih.gov |
| Compound 27j | PAK4 | 9 nM | nih.gov |
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.govyoutube.com While a study modifying aminoisoquinoline benzamides found that switching the core to aminoquinazoline abrogated FLT3 binding, a separate patent lists FLT3 as a potential target for certain quinazoline compounds. google.comnih.gov This suggests that while not all quinazoline scaffolds are suitable, specific substitution patterns may enable FLT3 inhibition.
NEK4: Based on available literature, there is currently no specific information linking 4-Chloro-7-fluoroquinazolin-6-amine or its broader quinazoline derivatives to the inhibition of NEK4 (NIMA Related Kinase 4).
Enzyme Inhibition Beyond Kinases (e.g., Cytochrome bd Oxidase, DHFR, Cathepsins)
The biological activity of quinazoline derivatives is not limited to protein kinases. These scaffolds have been shown to inhibit other classes of enzymes critical for pathogen survival and cancer progression.
Cytochrome bd Oxidase: This terminal oxidase is part of the respiratory chain in bacteria, including Mycobacterium tuberculosis. nih.govmdpi.com Inhibition of this enzyme is a strategy to disrupt energy metabolism in pathogens. nih.gov A quinazoline-based inhibitor, ND-011992, has been identified as an inhibitor of M. tuberculosis cytochrome bd oxidase. nih.govacs.org Further studies have reported on N-phenethyl-quinazolin-4-yl-amines as potent inhibitors that target this enzyme, with some compounds showing greater activity than the natural inhibitor aurachin D. nih.govmdpi.com
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. nih.govwikipedia.org Various quinazoline-based structures, including diaminoquinazolines and quinazolin-4(3H)-ones, have been developed as DHFR inhibitors. nih.govwikipedia.org For example, one quinazolinone derivative, compound 3e, was found to inhibit human DHFR with an IC₅₀ of 0.527 µM and also showed potent activity against bacterial DHFR. nih.gov Another study on 2-substituted-mercapto-quinazolin-4(3H)-one analogues produced compounds that were 4-8 times more active than the reference drug methotrexate. benthamdirect.com
Cathepsins: Cysteine cathepsins are proteases involved in protein turnover and have been implicated in cancer progression and inflammation. nih.gov A series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and found to be potent inhibitors of cathepsins B, H, and L. nih.gov Compound 1g from this series was particularly effective, with Kᵢ values in the nanomolar and sub-nanomolar range. nih.gov Other research has also explored quinazoline-2(1H)-one and quinazoline-2(1H)-thione derivatives as inhibitors of cathepsin B and H. nih.gov
Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5))
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity in the central nervous system. nih.govnih.gov It is a target for treating various CNS disorders, pain, and inflammation. wikipedia.orgcore.ac.uk The primary ligands developed for mGlu5 are positive or negative allosteric modulators that bind to a site distinct from the glutamate binding site. nih.govnih.gov However, extensive searches of the scientific literature did not reveal any quinazoline-based compounds, including derivatives of this compound, that have been identified as modulators of the mGlu5 receptor. The known modulators belong to different chemical classes, such as imidazole-urea derivatives like fenobam. core.ac.uk
Specificity and Selectivity of Target Engagement
The specificity and selectivity of kinase inhibitors are critical determinants of their therapeutic efficacy and safety profiles. For derivatives of this compound, research has focused on elucidating how modifications to the quinazoline core influence their interaction with intended molecular targets versus off-target proteins, particularly within the same kinase family.
Detailed investigations into a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have shed light on the structural features governing selectivity for p21-activated kinase 4 (PAK4) over other PAK isoforms. acs.org While not exact derivatives of this compound, these analogues provide valuable insights into how halogen substitution on the quinazoline ring impacts target engagement.
One key finding is that the position of the chloro group on the quinazoline scaffold plays a significant role in determining the selectivity profile. acs.org For instance, a 7-chloro derivative, specifically (R)-(7-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)(3-methylpiperazin-1-yl)methanone (compound 38), demonstrated high potency for PAK4 with a Ki of 0.006 μM. acs.org However, this potency was accompanied by a reduced selectivity of 57-fold for PAK4 over other PAK isoforms. acs.org
In contrast, substituting the chloro group at the 6-position of the quinazoline ring was found to be crucial for enhancing selectivity. The 6-chloro group is positioned in a distinct entrance region near the kinase hinge, where it engages in van der Waals interactions with specific residues, including Phe397, Glu399, and Ile327 in PAK4. acs.org Removal of this 6-chloro substituent resulted in a notable decrease in selectivity for PAK4. acs.org
Further studies on the 6-position showed that it could be replaced with other electron-withdrawing groups like fluorine (F) and bromine (Br). acs.org These substitutions maintained strong affinity for PAK4 but led to variable effects on selectivity, which was either reduced or, in the case of the bromo-substituent, significantly increased to 190-fold. acs.org This highlights the sensitive nature of the interaction at this position and its importance for achieving selective target inhibition.
The nature of the "tail" amide group attached at the 2-position of the quinazoline core also influences binding affinity. Derivatives with a 4-amino-piperidine tail showed decreased PAK4 affinity compared to analogues with other substituents, suggesting that the amino group at this position is preferable for interacting with the Asp458 residue in PAK4 through hydrogen bonding or ionic interactions. acs.org
These findings underscore the intricate relationship between the chemical structure of quinazoline derivatives and their binding specificity. The precise positioning of substituents, such as the halogen on the quinazoline ring, and the nature of appended functional groups are critical for achieving the desired selectivity for the intended molecular target.
Table of Research Findings on Quinazoline Derivative Selectivity
| Compound ID | Quinazoline Core Substitution | Target Kinase | Potency (Ki) | Selectivity (fold) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|---|
| 38 | 7-Chloro | PAK4 | 0.006 µM | 57 | Not specified | acs.org |
| 31 | 6-Chloro | PAK4 | Not specified | >2900 | Phe397, Glu399, Ile327 | acs.org |
| 37 | Unsubstituted | PAK4 | 0.017 µM | 63 | Not applicable | acs.org |
| 39 | 6-Fluoro | PAK4 | Not specified | 31 | Not specified | acs.org |
| 40 | 6-Bromo | PAK4 | Not specified | 190 | Not specified | acs.org |
Preclinical Pharmacological Evaluation of 4 Chloro 7 Fluoroquinazolin 6 Amine Analogs
In Vitro Cellular Activity
The initial phase of preclinical evaluation involves in vitro studies to determine the direct effects of these compounds on cultured cells. These assays are crucial for identifying promising candidates for further development.
Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines
A primary indicator of a compound's anticancer potential is its ability to inhibit the growth of and kill cancer cells. Numerous studies have demonstrated that quinazoline (B50416) derivatives exhibit significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.
For instance, a series of novel 4-anilinoquinazoline (B1210976) analogs were tested for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. Among these, the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, known as DW-8, showed the most potent activity against colorectal cancer cells, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM for HCT116, HT29, and SW620 cells, respectively. mdpi.comnih.gov This compound demonstrated a degree of selectivity for cancer cells over non-cancerous colon cells. mdpi.comnih.gov
Similarly, other research has highlighted the broad-spectrum anticancer activity of quinazoline derivatives. One study synthesized a series of quinazoline derivatives and evaluated their activity against five human cancer cell lines: MGC-803 (gastric), MCF-7 (breast), PC-9 and A549 (lung), and H1975 (lung). Many of these compounds displayed low micromolar cytotoxicity. nih.gov Notably, compound 18 from this series exhibited an IC50 value of 0.85 μM against MGC-803 cells, showing significant selectivity compared to normal gastric epithelial cells. nih.gov
Further studies on different sets of quinazoline derivatives have consistently shown their cytotoxic potential. For example, newly synthesized nih.govnih.govnih.govtriazolo[4,3-c]quinazolines were found to be cytotoxic to both HeLa (cervical cancer) and B16 (melanoma) tumor cell lines. nih.gov In another investigation, novel quinazoline derivatives bearing a substituted-sulfonamide moiety were evaluated against A549, LoVo (colon), HepG2 (liver), and MCF-7 cancer cells, with several compounds showing promising antiproliferative activities. nih.gov
The following table summarizes the cytotoxic activity of selected quinazoline analogs against various cancer cell lines:
| Compound ID | Cancer Cell Line | IC50 (µM) | Source |
| DW-8 | HCT116 (Colon) | 8.50 | mdpi.comnih.gov |
| DW-8 | HT29 (Colon) | 5.80 | mdpi.comnih.gov |
| DW-8 | SW620 (Colon) | 6.15 | mdpi.comnih.gov |
| Compound 18 | MGC-803 (Gastric) | 0.85 | nih.gov |
| 04NB-03 | Hepatocellular Carcinoma | Not Specified | nih.gov |
| 4d | MCF-7 (Breast) | 2.5 | nih.govbohrium.com |
| 4f | MCF-7 (Breast) | 5.0 | bohrium.com |
| 25q | H1975 (Lung) | 1.67 | cabidigitallibrary.org |
| 25q | MGC-803 (Gastric) | 1.88 | cabidigitallibrary.org |
Inhibition of Cell Cycle Progression
A key mechanism by which anticancer agents exert their effects is by disrupting the normal cell cycle, leading to a halt in proliferation. Several analogs of 4-Chloro-7-fluoroquinazolin-6-amine have been shown to induce cell cycle arrest at different phases.
The quinazoline derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.govresearchgate.net Similarly, compound 18 was shown to cause G2/M phase arrest in MGC-803 gastric cancer cells. nih.gov In contrast, a different study on novel quinazoline-sulfonamide hybrids, specifically compounds 4d and 4f , revealed that they mediated cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. bohrium.com Another compound, 25q , also arrested the cell cycle in the G0/G1 phase in H1975 lung cancer cells. cabidigitallibrary.org
The compound DW-8, an N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, induced cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. mdpi.com This disruption of the cell cycle is a critical step in preventing the uncontrolled division of cancer cells.
Apoptosis Induction Studies
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of effective anticancer drugs is their ability to trigger this process in malignant cells. Research has consistently demonstrated that quinazoline derivatives are potent inducers of apoptosis.
The novel quinazoline derivative 04NB-03 was shown to induce apoptosis in hepatocellular carcinoma cells. nih.govresearchgate.net This effect was found to be dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net Similarly, compound 18 induced apoptosis in MGC-803 cells, which was associated with changes in the expression of key apoptosis-regulating proteins like Bcl-2 and Bax. nih.gov
Further studies have elaborated on the apoptotic mechanisms. The quinazoline-sulfonamide hybrids 4d and 4f were found to activate the apoptotic cell death pathway in MCF-7 cells. nih.govbohrium.com The compound DW-8 induced apoptosis in SW620 colon cancer cells through the intrinsic pathway, which involves the activation of caspase-9 and the executioner caspases-3 and 7. mdpi.com The induction of apoptosis by these compounds is often confirmed by observing nuclear fragmentation and other morphological changes characteristic of this cell death process. mdpi.com Other quinazoline derivatives have also been reported to induce apoptosis in various cancer cell lines, including non-small cell lung carcinoma and leukemia cells. spandidos-publications.comspandidos-publications.comacs.orgacs.org
Antimicrobial and Antitubercular Activity (where applicable)
While the primary focus of research on this compound analogs has been on their anticancer properties, some studies have also explored their potential as antimicrobial agents. The quinazoline core is a versatile scaffold that has been incorporated into compounds with a broad range of biological activities. nih.gov
For instance, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized and evaluated for their antibacterial activity. These compounds showed better activity against Gram-positive bacteria like S. aureus and E. faecalis compared to reference drugs. nih.gov Selected compounds from this series also demonstrated moderate activity against Mycobacterium tuberculosis H37Rv strain, the bacterium responsible for tuberculosis. nih.gov
Another study focused on the synthesis of 7-chloro-4-quinolinylhydrazones and their evaluation against Mycobacterium tuberculosis H(37)Rv. Several of these compounds exhibited significant antitubercular activity, comparable to first-line drugs. nih.gov These findings suggest that the quinazoline scaffold holds promise for the development of new antimicrobial and antitubercular agents.
In Vivo Efficacy Studies in Preclinical Disease Models
Following promising in vitro results, the evaluation of drug candidates moves to in vivo models, typically involving animals, to assess their efficacy in a living system.
Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of new compounds.
A study investigating the quinazoline derivative 04NB-03 demonstrated that its administration significantly reduced the growth of xenograft tumors derived from hepatocellular carcinoma cells, without causing notable toxic effects in the mice. nih.gov Another study using a nude mouse model with A549 non-small cell lung cancer xenografts showed that administration of a 2-alkyl-substituted quinazoline, compound #7, suppressed tumor growth. spandidos-publications.comspandidos-publications.com
Furthermore, the antitumor efficacy of compound 18 was evaluated in an in vivo xenograft model using MGC-803 cells. The results indicated that this compound significantly decreased both the average tumor volume and tumor weight without affecting the body weight of the mice, and its efficacy was superior to the standard chemotherapy drug 5-fluorouracil. nih.gov
These in vivo studies provide crucial evidence of the potential therapeutic efficacy of these quinazoline analogs in a more complex biological environment, supporting their further development as potential anticancer drugs.
Computational Chemistry and Structural Biology Studies
Molecular Docking Investigations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chloro-7-fluoroquinazolin-6-amine, docking studies are instrumental in predicting its binding affinity and mode of interaction with various protein targets, particularly kinases, which are a common target for quinazoline-based inhibitors.
While specific docking studies for this compound are not extensively published, the principles can be inferred from studies on structurally related quinazoline (B50416) and quinoline (B57606) derivatives. For instance, research on 4-aminoquinoline (B48711) derivatives highlights the importance of the quinoline core in establishing key interactions within protein binding sites. nih.govnih.gov Similarly, studies on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as p21-activated kinase 4 (PAK4) inhibitors demonstrate how the quinazoline scaffold orients itself within the ATP-binding pocket. acs.orgnih.gov
Table 1: Predicted Interaction Profile of this compound from Molecular Docking Principles
| Functional Group | Predicted Interaction Type | Potential Interacting Residues (Example) |
| Quinazoline Core | Hydrogen Bonding | Hinge Region Amino Acids (e.g., Met, Leu) |
| 6-Amino Group | Hydrogen Bond Donor | Asp, Glu, Ser |
| 4-Chloro Group | Halogen Bonding, Hydrophobic | Phe, Leu, Val |
| 7-Fluoro Group | Halogen Bonding, Hydrophobic | Ile, Ala |
Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can reveal the stability of binding modes, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.
For this compound, an MD simulation would typically follow a docking study to validate the predicted binding pose. The simulation would track the trajectory of the compound within the binding site, assessing the persistence of key hydrogen bonds and hydrophobic interactions. This is crucial as the initial docked pose may not represent the most stable or functionally relevant binding conformation.
Studies on related compounds, such as 4-hydroxyquinazoline (B93491) derivatives, have utilized MD simulations to confirm the stability of hydrogen bonding interactions with key residues like ASP766, which was deemed important for overcoming drug resistance. mdpi.com The dynamic nature of these simulations can reveal subtle but critical aspects of the binding, such as the flexibility of the ligand's side chains and the corresponding adaptive movements of the protein.
Structure-Based Drug Design (SBDD) and Virtual Screening Applications
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein to guide the design of new inhibitors. This compound can serve as a scaffold or a starting point in an SBDD campaign. By understanding its binding mode through techniques like X-ray crystallography or computational modeling, medicinal chemists can make targeted modifications to improve its pharmacological properties.
For example, if a pocket of hydrophobicity is identified near the 7-fluoro position, SBDD principles might suggest replacing the fluorine with a larger hydrophobic group to enhance binding affinity. This approach has been successfully applied to the optimization of 6-chloro-4-aminoquinazoline-2-carboxamide PAK4 inhibitors, where the 6-chloro group was found to engage in van der Waals interactions, and its replacement with other substituents was explored to modulate potency and selectivity. acs.orgnih.gov
Virtual screening is another application where the structure of this compound can be used as a query to search large compound libraries for molecules with similar properties that are predicted to bind to the same target. This is an efficient way to identify novel chemical starting points for drug discovery programs.
Elucidation of Binding Site Characteristics and Critical Interactions
The specific chemical features of this compound dictate its interactions within a protein's binding site. The elucidation of these interactions is key to understanding its mechanism of action and for guiding further optimization.
Hydrogen Bonding: The quinazoline ring system, with its nitrogen atoms, and the 6-amino group are prime candidates for forming hydrogen bonds. In many kinase inhibitors, the quinazoline scaffold forms critical hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the ATP-binding site. acs.orgnih.gov The amino group can also participate as a hydrogen bond donor, further stabilizing the complex.
Hydrophobic Interactions: The aromatic quinazoline ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The chloro and fluoro substituents also contribute to hydrophobic interactions. The 6-chloro group in similar quinazolines has been shown to lie in a position to make van der Waals contacts with residues such as Phe, Glu, and Ile. acs.org
Table 2: Summary of Critical Interactions for the this compound Scaffold
| Interaction Type | Structural Element | Significance |
| Hydrogen Bonding | Quinazoline Nitrogens, 6-Amino Group | Anchors the ligand in the binding site. |
| Hydrophobic Interactions | Aromatic Ring, Chloro and Fluoro groups | Contributes to binding affinity and can influence selectivity. |
| Halogen Bonding | 4-Chloro and 7-Fluoro Groups | Can provide additional specific interactions with electron-rich atoms. |
Emerging Research and Future Directions for 4 Chloro 7 Fluoroquinazolin 6 Amine in Drug Discovery
Design of Next-Generation Quinazoline-Based Therapeutics with Enhanced Specificity
A significant challenge in cancer therapy is the development of drugs that selectively target cancer cells while sparing healthy ones, thereby reducing side effects. nih.gov The evolution of quinazoline-based inhibitors, particularly against targets like the Epidermal Growth Factor Receptor (EGFR), illustrates the drive towards enhanced specificity. nih.gov
First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, while effective, also inhibit wild-type (WT) EGFR, leading to toxicities. nih.gov The development of second-generation inhibitors such as afatinib (B358) and dacomitinib, which bind covalently to the receptor, was a step forward. nih.gov However, the quest for even greater selectivity, especially for resistance mutations like T790M, has spurred the design of third- and fourth-generation therapeutics. nih.gov
Future strategies leveraging the 4-chloro-7-fluoroquinazolin-6-amine core will focus on structure-based drug design (SBDD). By understanding the three-dimensional structure of the target protein's binding site, researchers can rationally design molecules with a higher affinity and specificity for the intended target. This includes creating compounds that specifically recognize and bind to mutant forms of enzymes that drive cancer progression, while having minimal effect on their wild-type counterparts. nih.gov This approach promises to yield more effective and better-tolerated cancer therapies. nih.gov
Table 1: Evolution of Quinazoline-Based EGFR Inhibitors
| Generation | Example Drugs | Key Feature | Specificity Profile |
|---|---|---|---|
| First | Gefitinib, Erlotinib | Reversible binding | Active against activating mutations but also inhibits Wild-Type EGFR. nih.gov |
| Second | Afatinib, Dacomitinib | Covalent, irreversible binding | Broader activity, but still significant Wild-Type EGFR inhibition. nih.gov |
| Third | Osimertinib | Covalent, mutant-selective | High specificity for T790M resistance mutation, spares Wild-Type EGFR. |
| Next-Generation | (In development) | Allosteric or mutant-specific covalent binding | Designed to overcome further resistance mutations (e.g., C797S) with high precision. nih.gov |
Exploration of Novel Therapeutic Areas Beyond Oncology
While the quinazoline (B50416) scaffold is prominent in oncology, its therapeutic potential is far broader. nih.govmdpi.com The unique chemical properties of quinazoline derivatives make them versatile candidates for treating a wide range of human diseases. researchgate.net Researchers are actively exploring these possibilities, moving beyond cancer to address other significant health challenges. researchgate.net
The diverse pharmacological activities reported for quinazoline-based compounds include:
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, suggesting their use in conditions like rheumatoid arthritis. mdpi.comproquest.com
Antimicrobial: The scaffold has been used to develop agents with antibacterial and antifungal properties. nih.govproquest.com
Antiviral: Research has pointed to the potential of quinazoline derivatives in combating viral infections, including HIV. mdpi.comproquest.com
Antidiabetic: Some quinazolinone-1,2,3-triazole hybrids have demonstrated α-glucosidase inhibitory activity, indicating a potential role in managing diabetes. proquest.com
Neurodegenerative Diseases: The molecular hybridization of quinazolinones is being investigated for activity against enzymes implicated in Alzheimer's disease, such as BACE1. nih.gov
Antihypertensive and Analgesic: The scaffold has also been associated with blood pressure-lowering and pain-reducing properties. nih.gov
The this compound framework provides a robust starting point for creating extensive libraries of novel compounds to be screened for these and other activities, opening up new avenues for drug discovery. researchgate.net
Development of Multi-Targeting Agents Derived from the this compound Scaffold
Complex diseases like cancer often involve multiple redundant or interacting signaling pathways. mdpi.com Targeting a single protein can lead to the development of resistance as the cancer cells adapt by using alternative pathways. This has led to the strategy of developing multi-targeting agents, or "multi-target-directed ligands" (MTDLs), which are single molecules designed to inhibit two or more disease-relevant targets simultaneously. mdpi.com
The quinazoline scaffold is exceptionally well-suited for this purpose. nih.gov For example, some quinazoline-based drugs already function as dual inhibitors. Vandetanib inhibits both Vascular Endothelial Growth Factor Receptor (VEGFR) and EGFR, while lapatinib (B449) is a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov This multi-targeting approach can lead to a more potent therapeutic effect and may delay or prevent the emergence of drug resistance.
Future research using the this compound intermediate will likely focus on the rational design of novel MTDLs. This can be achieved through molecular hybridization, where the quinazoline core is combined with other pharmacologically active molecules. nih.gov For instance, a quinazoline-based kinase inhibitor could be conjugated with a non-steroidal anti-inflammatory drug (NSAID) or an inhibitor of a different signaling pathway, such as PARP or topoisomerase. mdpi.comnih.gov This strategy aims to create synergistic effects, where the combined inhibition is greater than the sum of the individual activities, offering a powerful new paradigm in the treatment of complex multifactorial diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-7-fluoroquinazolin-6-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of quinazoline derivatives often involves nucleophilic substitution and cyclization reactions. For this compound, intermediates like 6-fluoro-7-chloroquinazolin-4-amine can be modified using halogenation or amination agents. Yield optimization requires controlling reaction temperature (e.g., 80–100°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., Pd catalysts for coupling reactions). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
Q. How can NMR and HPLC be effectively employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and reference coupling constants. For example, aromatic protons in the quinazoline core typically appear at δ 7.5–8.5 ppm, while amine protons may show broad signals at δ 5.5–6.5 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Monitor purity at 254 nm, ensuring a single peak with ≥95% area .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Begin with kinase inhibition assays (e.g., EGFR or HER2 targets) using fluorescence-based ADP-Glo™ kits. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., A549 or HeLa), using 10–100 µM concentrations and 48-hour exposure. Include positive controls (e.g., gefitinib for EGFR) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges. Basis sets such as 6-31G(d,p) are suitable for geometry optimization. Software like Gaussian or ORCA can model interactions with biological targets (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum interference) or compound stability. Mitigate by:
- Re-testing under varied pH (6.5–7.4) and temperature (37°C vs. room temperature).
- Validating target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
- Performing molecular dynamics simulations to assess binding mode flexibility .
Q. How can X-ray crystallography elucidate the binding mode of this compound with protein targets?
- Methodological Answer : Co-crystallize the compound with purified kinase domains (e.g., EGFR) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution with SHELXL for refinement. Analyze π-π stacking or halogen bonds (Cl/F interactions) in the active site .
Q. What structural modifications enhance selectivity against off-target kinases?
- Methodological Answer : Introduce substituents at the 6-amine position (e.g., morpholinopropyl or tetrahydropyran) to sterically hinder off-target binding. Compare IC₅₀ values across kinase panels and use 3D-QSAR models to guide design. For example, bulkier groups reduce affinity for non-target kinases like VEGFR .
Data Analysis & Validation
Q. How to interpret conflicting solubility data in different solvent systems?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) often stem from aggregation or ionization. Characterize via dynamic light scattering (DLS) for particle size and pH-solubility profiling. Use Abraham solvation parameters to predict logP/logS and validate with shake-flask experiments .
Q. What computational tools validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
